Enantiomeric Identity vs. Racemate: Defined Stereochemical Outcome in Asymmetric Synthesis
(2S)-4-Iodobutan-2-ol (CAS 59780-24-4) provides a defined (S)-absolute configuration at the C-2 stereocenter, with commercial availability at 98% enantiomeric purity . In contrast, the racemic mixture 4-iodobutan-2-ol (CAS 6089-15-2) contains equimolar (R)- and (S)-enantiomers, yielding a 1:1 mixture with zero net enantiomeric excess and is typically supplied at 95% chemical purity [1]. Using the racemate in stereoselective sequences—such as the asymmetric alkylation of (4S)-iodobutan-2-ol with 2-ethyl-4,4-dimethyl-2-oxazoline employed in the synthesis of the sex pheromone (2R,5S)-2-methyl-5-hexanolide—would deliver a racemic product requiring additional chiral resolution steps, whereas the (2S)-enriched starting material enables direct asymmetric construction [2]. The consequence of substituting the racemate is a theoretical maximum enantiomeric excess of 0% vs. the defined configuration from the enantiopure precursor.
| Evidence Dimension | Enantiomeric purity and stereochemical utility |
|---|---|
| Target Compound Data | Enantiopure (S), 98% minimum purity, defined absolute configuration enabling asymmetric synthesis |
| Comparator Or Baseline | Racemic 4-iodobutan-2-ol (CAS 6089-15-2): 1:1 R/S mixture, 95% typical purity, zero enantiomeric excess, stereorandom outcomes |
| Quantified Difference | 98% enantiomeric purity vs. 0% ee (racemic); 3% higher chemical purity |
| Conditions | Commercial procurement specification; application in stereoselective synthesis (sex pheromone total synthesis via asymmetric alkylation of (4S)-iodobutan-2-ol) |
Why This Matters
For any synthesis requiring a defined stereochemical outcome, the racemate necessitates a resolution step that incurs minimum 50% mass loss, making the enantiopure compound the only scientifically valid procurement choice for asymmetric target molecules.
- [1] PubChem. Compound Summary for CID 13089079: 4-Iodobutan-2-ol (racemic, CAS 6089-15-2). Molecular Weight 200.02 g/mol. View Source
- [2] Tetrahedron: Asymmetry. 2008;19(18):2164–2166. Asymmetric synthesis of (2R,5S)-2-methyl-5-hexanolide via intermolecular asymmetric alkylation of (4S)-iodobutan-2-ol with 2-ethyl-4,4-dimethyl-2-oxazoline. DOI: 10.1016/j.tetasy.2008.09.001. View Source
